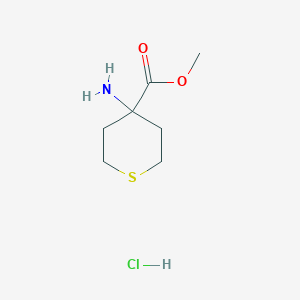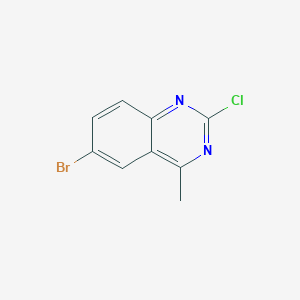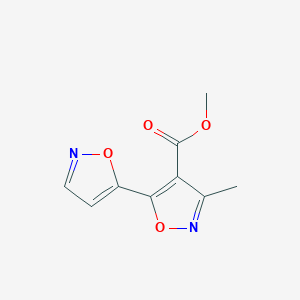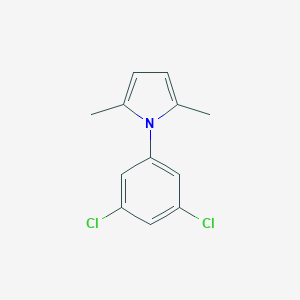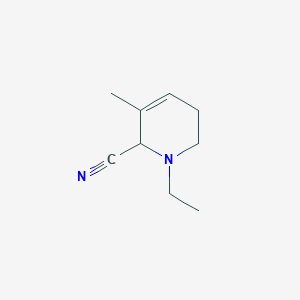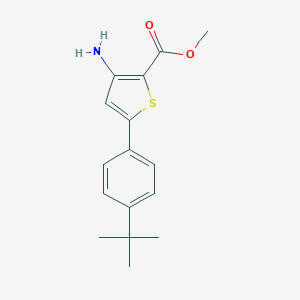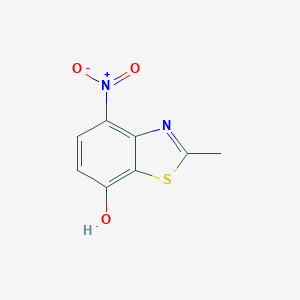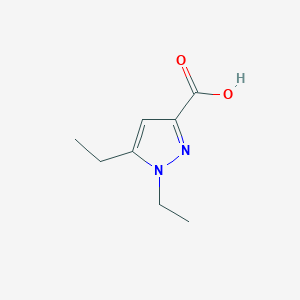
1,5-Diethyl-1H-pyrazole-3-carboxylic acid
描述
1,5-Diethyl-1H-pyrazole-3-carboxylic acid, also known as DEPC, is a heterocyclic organic compound that has been widely used in scientific research applications. DEPC is a pyrazole derivative that possesses a carboxylic acid functional group, which makes it a versatile molecule for various chemical reactions.
作用机制
The mechanism of action of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is not fully understood. However, it is believed that 1,5-Diethyl-1H-pyrazole-3-carboxylic acid inhibits the activity of RNAse by modifying the histidine residues in the active site of the enzyme. The carboxylic acid group of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid reacts with the imidazole ring of histidine, resulting in the inhibition of RNAse activity.
生化和生理效应
1,5-Diethyl-1H-pyrazole-3-carboxylic acid has been shown to have various biochemical and physiological effects. In addition to its inhibition of RNAse and protein kinases, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid has been shown to inhibit the activity of various enzymes involved in lipid metabolism. 1,5-Diethyl-1H-pyrazole-3-carboxylic acid has also been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is its ability to inhibit RNAse activity, which is essential for the isolation and analysis of RNA molecules. 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is also relatively easy to synthesize and is readily available. However, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid has some limitations. It can be toxic to cells at high concentrations, and its effects on other enzymes and cellular processes are not well understood.
未来方向
There are several future directions for the use of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid in scientific research. One area of interest is the development of new RNAse inhibitors based on the structure of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid. Another area of interest is the study of the effects of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid on other enzymes and cellular processes. Additionally, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid could be used as a starting material for the synthesis of new heterocyclic compounds with potential therapeutic applications.
Conclusion:
In conclusion, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is a versatile molecule that has been widely used in scientific research applications. Its ability to inhibit RNAse activity and protein kinases makes it a valuable tool in the study of various cellular processes. While its mechanism of action and effects on other enzymes and cellular processes are not fully understood, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid holds promise for future research and the development of new therapeutic agents.
科学研究应用
1,5-Diethyl-1H-pyrazole-3-carboxylic acid has been used in various scientific research applications, including biochemistry, pharmacology, and neuroscience. 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is a potent inhibitor of RNAse, an enzyme that degrades RNA molecules. Therefore, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is commonly used to treat RNA samples to remove any contaminating RNAse activity. 1,5-Diethyl-1H-pyrazole-3-carboxylic acid has also been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can be useful in studying the role of protein kinases in various cellular processes.
属性
CAS 编号 |
165743-59-9 |
|---|---|
产品名称 |
1,5-Diethyl-1H-pyrazole-3-carboxylic acid |
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
1,5-diethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-3-6-5-7(8(11)12)9-10(6)4-2/h5H,3-4H2,1-2H3,(H,11,12) |
InChI 键 |
ORRPVDRMUOYUKM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NN1CC)C(=O)O |
规范 SMILES |
CCC1=CC(=NN1CC)C(=O)O |
同义词 |
1H-Pyrazole-3-carboxylicacid,1,5-diethyl-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


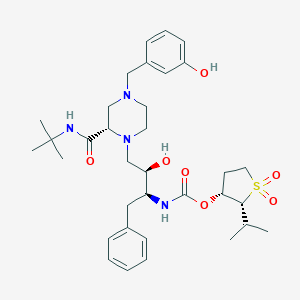

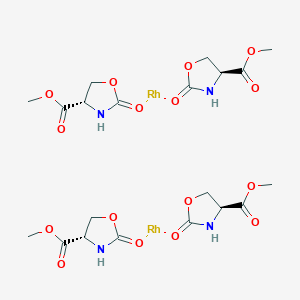
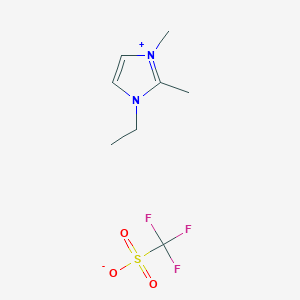
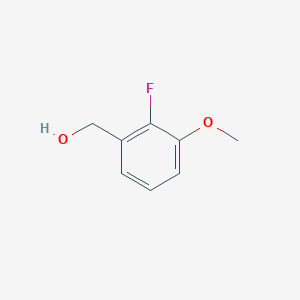
![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)

